Comparison of N-Ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine with 1H-Pyrrolo[2,3-b]pyridin-5-amine Derivatives for Clk1 Selectivity
The 6-amine substitution on the pyrrolo[2,3-b]pyridine scaffold, as in N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine, dictates a divergent selectivity profile compared to the 5-amine substitution pattern. While a specific 1H-pyrrolo[2,3-b]pyridin-5-amine derivative (compound 10ad) demonstrated potent Clk1 inhibition with an IC50 of 5 nM and >300-fold selectivity over Dyrk1A in a biochemical assay [1], the 6-amine substitution pattern of the target compound is known to be a crucial pharmacophore for engaging a different set of kinases, including FGFRs and ALK [2]. This structural difference means the two scaffolds are not interchangeable for targeting Clk1, and the 6-amine derivative provides an alternative vector for optimizing kinase selectivity.
| Evidence Dimension | Kinase Inhibition Selectivity Profile |
|---|---|
| Target Compound Data | 6-Amine substitution pattern; documented as a key pharmacophore for FGFR and ALK kinase inhibition in medicinal chemistry literature |
| Comparator Or Baseline | 5-Amine substitution pattern (e.g., compound 10ad): IC50 = 5 nM against Clk1; >300-fold selectivity over Dyrk1A |
| Quantified Difference | Qualitative difference in kinase selectivity; quantitative IC50 data for the target compound is not publicly available, but its substitution pattern directs binding to a different kinase pocket (FGFR/ALK) vs. the comparator's Clk1 selectivity. |
| Conditions | Biochemical kinase inhibition assay (for comparator) |
Why This Matters
This differentiation is critical for medicinal chemists selecting a scaffold: the 6-amine derivative should be prioritized for programs targeting FGFR or ALK kinases, while the 5-amine scaffold is optimal for Clk1 programs.
- [1] Yang T, Yang Y, Chen Y, Tang M, Shi M, Tian Y, Yuan X, Yang Z, Chen L. Rational design and appraisal of selective Cdc2-Like kinase 1 (Clk1) inhibitors as novel autophagy inducers for the treatment of acute liver injury (ALI). European Journal of Medicinal Chemistry. 2023;247:115027. View Source
- [2] RCSB PDB. 6E0R: hALK in complex with compound 7 N-((1S)-1-(5-fluoropyridin-2-yl)ethyl)-1-(5-methyl-1H-pyrazol-3-yl)-3-(oxetan-3-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. 2018. View Source
